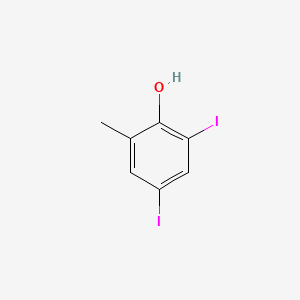
4,6-Diiodo-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diiodo-o-cresol is an organic compound with the molecular formula C₇H₆I₂O It is a derivative of o-cresol, where two hydrogen atoms in the aromatic ring are substituted by iodine atoms at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diiodo-o-cresol typically involves the iodination of o-cresol. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective substitution at the 4 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diiodo-o-cresol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Applications De Recherche Scientifique
4,6-Diiodo-o-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,6-diiodo-o-cresol involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The hydroxyl group can form hydrogen bonds, further affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Cresol: The parent compound with no iodine substitution.
4,6-Dinitro-o-cresol: A compound with nitro groups instead of iodine atoms.
4,6-Dichloro-o-cresol: A compound with chlorine atoms instead of iodine.
Uniqueness
4,6-Diiodo-o-cresol is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms increase the molecular weight and influence the compound’s reactivity, making it suitable for specific applications in radiopharmaceuticals and organic synthesis.
Propriétés
Numéro CAS |
4186-52-1 |
|---|---|
Formule moléculaire |
C7H6I2O |
Poids moléculaire |
359.93 g/mol |
Nom IUPAC |
2,4-diiodo-6-methylphenol |
InChI |
InChI=1S/C7H6I2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
Clé InChI |
YLISSBPKELPEOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


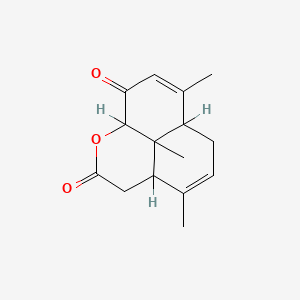
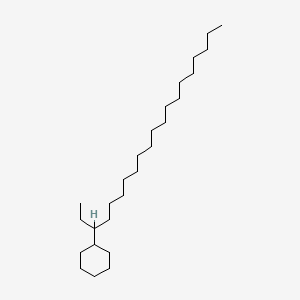
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

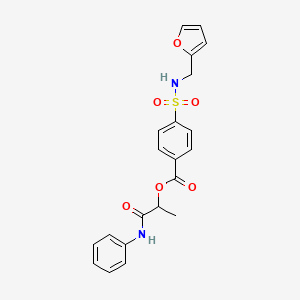


![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)

![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)

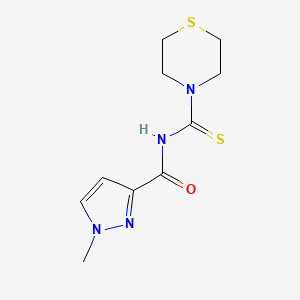
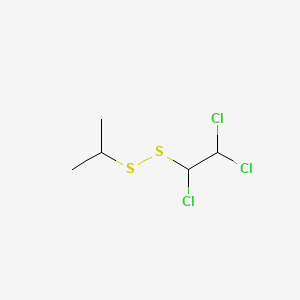
![1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B14164020.png)
